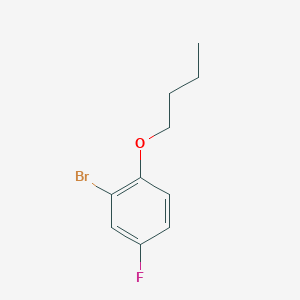

1-Bromo-2-butoxy-5-fluorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-butoxy-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrFO/c1-2-3-6-13-10-5-4-8(12)7-9(10)11/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCQGLWEZJAPET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Substituted Aryl Halides in Modern Organic Synthesis Research

Substituted aryl halides are fundamental precursors in the landscape of modern organic synthesis. fiveable.me Their utility stems from the reactivity of the carbon-halogen bond, which can be strategically manipulated to form new carbon-carbon and carbon-heteroatom bonds. These compounds are not typically sought as final products but rather as crucial intermediates for constructing more elaborate molecular architectures. libretexts.org

Aryl halides are central to a multitude of cross-coupling reactions, which have revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Ullmann couplings rely on aryl halides as key electrophilic partners. mdpi.comorganic-chemistry.org These methods allow for the precise and efficient formation of bonds between sp²-hybridized carbon atoms of the aryl halide and various coupling partners, including boronic acids, alkenes, alkynes, and amines. The presence of multiple, different halogen atoms on a single aromatic ring, as seen in 1-Bromo-2-butoxy-5-fluorobenzene, allows for selective, sequential cross-coupling reactions, further enhancing their synthetic value.

Beyond metal-catalyzed reactions, aryl halides can undergo nucleophilic aromatic substitution (SNAr). While simple aryl halides are generally unreactive towards nucleophiles, the presence of strongly electron-withdrawing groups at the ortho and/or para positions can significantly activate the ring for substitution. libretexts.orgucalgary.ca Furthermore, ortho-dihalobenzenes are well-known precursors for the generation of benzyne (B1209423), a highly reactive and synthetically useful intermediate. echemi.comstackexchange.com The reaction of 1-bromo-2-fluorobenzene (B92463) with magnesium, for example, can generate benzyne, which readily participates in cycloaddition reactions. stackexchange.comstackexchange.com The diverse reactivity of aryl halides makes them indispensable tools for synthetic chemists, enabling the assembly of complex target molecules from simpler, readily available starting materials. libretexts.org

Conformational and Electronic Effects of Alkoxy Substituents in Aromatic Systems

The presence of an alkoxy group (-OR) on an aromatic ring profoundly influences its chemical reactivity and physical properties through a combination of electronic and conformational effects. Electronically, the oxygen atom of the alkoxy group impacts the ring through two opposing mechanisms: the inductive effect and the resonance effect. libretexts.org

Inductive Effect: Oxygen is more electronegative than carbon, causing it to withdraw electron density from the benzene (B151609) ring through the sigma bond (an inductive effect). This effect, on its own, deactivates the ring, making it less susceptible to electrophilic attack. libretexts.org

Resonance Effect: The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system (a resonance or p-π conjugation effect). libretexts.orgyoutube.com This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions. libretexts.orgyoutube.com

For alkoxy groups, the electron-donating resonance effect is generally stronger and more influential than the electron-withdrawing inductive effect. libretexts.org Consequently, alkoxy-substituted benzenes are activated towards electrophilic aromatic substitution and are considered ortho-, para-directors. youtube.comsolubilityofthings.com The presence of the alkoxy group stabilizes the cationic intermediate (the arenium ion) formed during electrophilic attack, especially when the attack occurs at the ortho or para positions, as this allows for an additional resonance structure where the positive charge is delocalized onto the oxygen atom. youtube.com

Conformationally, the alkyl chain of the alkoxy group can influence the steric environment around the aromatic ring. The butoxy group in 1-Bromo-2-butoxy-5-fluorobenzene, for example, is relatively bulky. Its rotational freedom around the oxygen-carbon bond can lead to different spatial arrangements, which may sterically hinder reactions at the adjacent ortho position. This steric hindrance can affect the regioselectivity of reactions, sometimes favoring substitution at the less hindered para position over the electronically similar ortho position.

| Substituent Type | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Effect | Examples |

|---|---|---|---|---|---|

| Alkoxy (-OR) | Electron-Withdrawing | Strongly Electron-Donating | Activating | Ortho, Para | -OCH₃, -OCH₂CH₂CH₂CH₃ |

| Halogen (-F, -Cl, -Br, -I) | Strongly Electron-Withdrawing | Weakly Electron-Donating | Deactivating | Ortho, Para | -F, -Br |

| Alkyl (-R) | Electron-Donating | N/A (Hyperconjugation) | Activating | Ortho, Para | -CH₃ |

Research Rationale and Scope for Investigating 1 Bromo 2 Butoxy 5 Fluorobenzene Derivatives

Regioselective Synthesis Strategies for this compound

The construction of this compound requires careful consideration of the order of bond formation and the directing effects of the substituents. The two primary retrosynthetic disconnections involve either forming the C-Br bond on a pre-existing butoxy-fluorobenzene scaffold or constructing the butoxy ether linkage on a fluorobromobenzene precursor.

Bromination Reactions of Substituted Fluorobenzenes

Introducing a bromine atom at a specific position on a substituted benzene ring is a fundamental challenge in organic synthesis. The regiochemical outcome is governed by the electronic and steric effects of the substituents already present on the ring.

Electrophilic aromatic substitution (EAS) is a classic method for the halogenation of aromatic rings. khanacademy.org The regioselectivity of the bromination of a disubstituted benzene, such as a butoxy-fluorobenzene, is determined by the combined directing effects of the existing groups.

A plausible route to this compound via EAS starts with 1-butoxy-4-fluorobenzene. In this precursor, the butoxy group is a strongly activating, ortho, para-directing group, while the fluorine atom is a deactivating, ortho, para-director. The powerful activating nature of the alkoxy group dominates the directing effects. Therefore, the electrophilic bromine will be directed to the positions ortho to the butoxy group. Since the para position is already occupied by fluorine, bromination will occur regioselectively at the C2 position (ortho to the butoxy group and meta to the fluorine), yielding the desired this compound.

The reaction is typically carried out using molecular bromine (Br₂) in a suitable solvent, sometimes with a Lewis acid catalyst like FeBr₃ to polarize the Br-Br bond and generate a more potent electrophile. khanacademy.org

| Parameter | Condition | Purpose |

| Starting Material | 1-Butoxy-4-fluorobenzene | Precursor with directing groups |

| Reagent | Molecular Bromine (Br₂) | Source of electrophilic bromine |

| Catalyst (optional) | FeBr₃ | Lewis acid to increase electrophilicity |

| Solvent | Acetic Acid or Dichloromethane | Reaction medium |

| Product | This compound | Achieved through regioselective substitution |

Directed ortho metalation (DoM) offers an alternative and highly regioselective method for the functionalization of aromatic rings. harvard.eduuwindsor.ca This strategy relies on the presence of a Directed Metalation Group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. harvard.edu

Alkoxy groups, such as the butoxy group, are effective DMGs. A synthetic route utilizing DoM could start from 1-butoxy-3-fluorobenzene. The butoxy group would direct metalation with a strong base like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi) specifically to the C2 position. The resulting aryllithium intermediate is a powerful nucleophile that can be trapped with an electrophilic bromine source, such as 1,2-dibromoethane (B42909) or hexabromoethane, to install the bromine atom with high precision. This method avoids the potential for isomeric impurities that can sometimes arise in EAS reactions. Research has shown that even in the presence of other halogens like bromine, metalation can be directed by other groups, highlighting the nuanced control possible with DoM. nih.govresearchgate.net

| Step | Reagents | Intermediate/Product | Mechanism |

| 1. Metalation | 1-Butoxy-3-fluorobenzene, s-BuLi/TMEDA, THF, -78 °C | 2-Lithio-1-butoxy-3-fluorobenzene | Directed ortho Metalation |

| 2. Bromination | Electrophilic bromine source (e.g., CBr₄) | This compound | Electrophilic quench |

Etherification Protocols for Incorporating the Butoxy Moiety

An alternative synthetic logic involves forming the ether bond as a key step. These methods typically start with a fluorobromophenol precursor, onto which the butyl group is installed.

The Williamson ether synthesis is a robust and widely used method for preparing ethers. youtube.compressbooks.pub It proceeds via an Sₙ2 mechanism where an alkoxide nucleophile displaces a halide from a primary alkyl halide. pressbooks.pubyoutube.com

To synthesize this compound using this method, the required precursor is 4-bromo-2-fluorophenol (B1271925). The synthesis involves two main steps:

Alkoxide Formation: The phenolic proton of 4-bromo-2-fluorophenol is acidic and can be removed by a suitable base to form the corresponding sodium or potassium phenoxide. Common bases for this step include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH). youtube.comyoutube.com

Nucleophilic Substitution: The resulting 4-bromo-2-fluorophenoxide is a potent nucleophile. It reacts with a primary butyl halide, such as 1-bromobutane (B133212) or 1-iodobutane. The phenoxide attacks the electrophilic carbon of the butyl halide, displacing the halide leaving group and forming the desired ether product. youtube.com

Because the reaction follows an Sₙ2 pathway, primary alkyl halides are preferred to minimize competing elimination reactions. youtube.com

| Parameter | Details | Rationale |

| Phenol (B47542) Precursor | 4-Bromo-2-fluorophenol | Provides the aromatic core |

| Base | NaH, K₂CO₃, Cs₂CO₃ | Deprotonates the phenol to form the nucleophilic phenoxide |

| Alkylating Agent | 1-Bromobutane, 1-Iodobutane | Source of the butoxy group; must be a good Sₙ2 substrate |

| Solvent | DMF, Acetonitrile, Acetone | Polar aprotic solvents that facilitate Sₙ2 reactions |

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for forming carbon-heteroatom bonds, including C-O bonds for ether synthesis. These methods often exhibit broad functional group tolerance and can be more efficient than traditional methods under certain conditions. nih.gov

The synthesis of this compound can be achieved by the Pd-catalyzed coupling of an aryl halide with butanol. A suitable precursor would be a dihalide such as 1,4-dibromo-2-fluorobenzene (B72686). The challenge lies in achieving selective coupling at one of the bromine positions.

A more direct approach involves coupling 4-bromo-2-fluorophenol with a butyl source. However, the most analogous modern methods involve coupling an aryl bromide with an alcohol. nih.gov For this synthesis, one would couple 1,4-dibromo-2-fluorobenzene with 1-butanol. The reaction typically employs a palladium precursor, a phosphine (B1218219) ligand, and a base. Catalyst systems such as those using biarylphosphine ligands (e.g., tBuBrettPhos) have proven highly effective for C-O coupling reactions, even with challenging substrates. nih.gov The choice of base, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄), is also critical for reaction success. nih.gov

| Component | Examples | Function |

| Aryl Halide | 1,4-Dibromo-2-fluorobenzene | Aromatic coupling partner |

| Alcohol | 1-Butanol | Source of the butoxy group |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of catalytic palladium |

| Ligand | tBuBrettPhos, AdBippyPhos | Stabilizes the Pd center and facilitates the catalytic cycle nih.govnih.gov |

| Base | Cs₂CO₃, K₃PO₄, NaOtBu | Activates the alcohol and facilitates the reductive elimination step nih.gov |

| Solvent | Toluene, 1,4-Dioxane | High-boiling, non-reactive solvent |

Sequential and Convergent Synthesis Pathways

A common sequential approach initiates with a readily available fluorinated benzene derivative. For instance, a plausible route could start from 1,4-dibromo-2-fluorobenzene. A selective metal-halogen exchange, followed by formylation, can yield 4-bromo-2-fluorobenzaldehyde. google.com This intermediate can then undergo a nucleophilic aromatic substitution (SNAr) reaction with butanol in the presence of a base to introduce the butoxy group. google.com Subsequent modifications to the aldehyde group or other positions on the ring can then be performed.

Another sequential strategy might involve the direct bromination of a butoxy-fluorobenzene precursor. For example, starting with 1,2,4-trifluorobenzene, a reaction with liquid bromine in the presence of iron powder and a radical initiator can lead to 1-bromo-2,4,5-trifluorobenzene. google.com This could then be followed by a selective nucleophilic substitution of one of the fluorine atoms with a butoxide source.

Convergent synthesis, on the other hand, involves the preparation of separate fragments of the molecule which are then combined in a later step. For this compound, a convergent strategy could involve the coupling of a bromofluorobenzene fragment with a butoxy-containing fragment. For example, a Suzuki-Miyaura cross-coupling reaction could be employed, reacting a boronic acid derivative of a fluorobutoxybenzene with a dibromobenzene species. researchgate.net This approach can be advantageous for creating a library of derivatives by varying the structure of the individual fragments.

A key consideration in these syntheses is the regioselectivity of the reactions. The directing effects of the existing substituents on the aromatic ring play a crucial role in determining the position of incoming groups. For instance, in the bromination of a fluorinated aromatic compound, the fluorine atom will direct incoming electrophiles to specific positions on the ring. google.com Similarly, during nucleophilic aromatic substitution, the positions activated by the existing groups will dictate where the butoxy group is introduced. google.com

Catalytic Approaches in the Synthesis of Bromo-Butoxy-Fluorobenzene Scaffolds

Catalysis offers powerful tools for the efficient and selective synthesis of complex molecules like this compound. Both transition metal catalysis and organocatalysis play significant roles in the formation of the key carbon-halogen (C-Br) and carbon-oxygen (C-O) bonds within this scaffold.

Transition Metal Catalysis for Aryl C-X Bond Formation (X = Br, O)

Transition metals, particularly palladium, are extensively used to catalyze the formation of C-Br and C-O bonds in aromatic systems. nih.govacs.orgvirginia.edu

Aryl C-Br Bond Formation:

The direct bromination of aromatic rings can be facilitated by Lewis acid catalysts such as iron(III) bromide or aluminum chloride. google.comnumberanalytics.com For more controlled and selective bromination, palladium-catalyzed methods are often preferred. These reactions typically involve the oxidative addition of an aryl halide or triflate to a Pd(0) complex, followed by reductive elimination to form the C-Br bond. acs.orgsci-hub.se While direct C-H bromination is an attractive strategy, it often requires specific directing groups to achieve high regioselectivity.

Aryl C-O Bond Formation (Etherification):

The formation of the butoxy ether linkage is a critical step. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been adapted for etherification. This reaction couples an aryl halide (like a bromofluorobenzene derivative) with an alcohol (butanol) in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. acs.org The choice of ligand is crucial for the efficiency and scope of the reaction. Bulky, electron-rich phosphines are often effective for coupling aryl bromides. acs.org

Copper-catalyzed methods also provide a valuable alternative for C-O bond formation. For instance, the Ullmann condensation involves the reaction of an aryl halide with an alcohol in the presence of a copper catalyst and a base, often at elevated temperatures. acs.org More recent developments have led to milder reaction conditions.

The table below summarizes some transition metal-catalyzed reactions relevant to the synthesis of the target scaffold.

| Reaction Type | Catalyst System | Reactants | Key Bond Formed |

| Suzuki-Miyaura Coupling | Pd catalyst, base | Aryl halide, Arylboronic acid | C-C |

| Buchwald-Hartwig Etherification | Pd catalyst, phosphine ligand, base | Aryl halide, Alcohol | C-O |

| Ullmann Condensation | Cu catalyst, base | Aryl halide, Alcohol | C-O |

| Direct C-H Arylation | Pd catalyst | Arene, Aryl halide | C-C |

Organocatalysis in Functionalization Reactions

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and often more sustainable alternative to metal-based catalysis for certain transformations. nih.govbeilstein-journals.org

For the functionalization of bromo-butoxy-fluorobenzene scaffolds, organocatalysts can be employed in various ways. For example, chiral phosphoric acids can act as Brønsted acid catalysts to activate imines for asymmetric aza-Friedel–Crafts reactions, allowing for the introduction of aminoalkyl groups onto the aromatic ring. beilstein-journals.org This type of reaction proceeds through the formation of hydrogen bonds between the catalyst and the electrophile, enhancing its reactivity towards the electron-rich aromatic ring. beilstein-journals.org

Furthermore, organocatalytic methods can be used for direct arylation reactions. While often mediated by transition metals, some organocatalytic systems, sometimes involving radical pathways, have been developed for the coupling of arenes with aryl halides. nih.gov These methods can offer different reactivity and selectivity profiles compared to their metal-catalyzed counterparts. rsc.orgnih.gov

The use of organocatalysts can also be relevant in halide abstraction reactions, where the catalyst facilitates the removal of a halide ion, which can be a key step in certain substitution or coupling reactions. nih.gov

The table below highlights some organocatalytic approaches applicable to the modification of the target scaffold.

| Reaction Type | Organocatalyst | Function |

| Aza-Friedel–Crafts | Chiral Phosphoric Acid | Brønsted acid catalysis, asymmetric induction |

| Direct Arylation | Various (e.g., diols) | Radical initiation/propagation |

| Halide Abstraction | Halogen/Chalcogen/Pnictogen Bond Donors | Lewis acid-like activation |

Isolation and Purification Techniques for Aromatic Halides and Ethers

The successful synthesis of this compound and its derivatives relies heavily on effective isolation and purification techniques to remove unreacted starting materials, catalysts, and byproducts. researchgate.netplantarchives.orghilarispublisher.com

A typical workup procedure following a synthesis reaction involves quenching the reaction mixture, often with an aqueous solution, to stop the reaction and neutralize any acidic or basic reagents. The product is then extracted into an organic solvent. orgsyn.org The choice of solvent is critical and depends on the polarity and solubility of the target compound. hilarispublisher.com Common extraction solvents include diethyl ether, ethyl acetate, and dichloromethane. The organic layer is then washed with water, brine, and sometimes a mild acid or base solution to remove impurities. orgsyn.org

For the purification of aromatic halides and ethers, several chromatographic techniques are commonly employed:

Column Chromatography: This is a standard and versatile method for separating compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel. hilarispublisher.com A solvent system (eluent) of appropriate polarity is chosen to move the compounds down the column at different rates. The progress of the separation can be monitored by thin-layer chromatography (TLC). plantarchives.org

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For more challenging separations or to obtain very high purity material, prep-HPLC is used. It offers higher resolution than standard column chromatography. researchgate.net

Gas Chromatography (GC): For volatile compounds, preparative GC can be an effective purification method. hilarispublisher.com

Crystallization is another powerful purification technique, particularly if the target compound is a solid at room temperature. google.comgoogle.com This involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution.

The table below provides an overview of common purification techniques.

| Technique | Principle | Applicability |

| Extraction | Differential solubility | Initial workup and separation from aqueous phase |

| Column Chromatography | Differential adsorption | General purpose purification of solids and non-volatile liquids |

| Crystallization | Differential solubility | Purification of solid compounds |

| Distillation | Differential boiling points | Purification of volatile liquids |

| Preparative HPLC | High-resolution differential partitioning | High-purity separation |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and two-dimensional NMR techniques has been employed for a comprehensive structural elucidation.

Proton (¹H) NMR Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of this compound provides crucial information regarding the number of different types of protons and their neighboring atoms. The spectrum is characterized by signals in both the aromatic and aliphatic regions, corresponding to the substituted benzene ring and the butoxy side chain, respectively.

In the aromatic region, three signals are expected for the three protons on the benzene ring. The electron-withdrawing effects of the bromine and fluorine atoms, along with the electron-donating effect of the butoxy group, influence the chemical shifts of these protons. The proton adjacent to the bromine atom is expected to be the most deshielded, appearing at the lowest field. The other two aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.

The aliphatic region of the spectrum corresponds to the butoxy group. The four sets of protons in the butyl chain will each give rise to a distinct signal. The protons on the carbon adjacent to the oxygen atom (O-CH₂) will be the most deshielded in this group. The signals for the other methylene (B1212753) groups and the terminal methyl group will appear at progressively higher fields. The multiplicity of these signals will follow the n+1 rule, based on the number of adjacent protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J in Hz) |

| Aromatic H | 7.20 - 7.50 | m | - |

| Aromatic H | 6.80 - 7.10 | m | - |

| Aromatic H | 6.60 - 6.90 | m | - |

| O-CH₂ | 3.90 - 4.10 | t | 6.5 - 7.0 |

| O-CH₂-CH₂ | 1.70 - 1.90 | m | - |

| CH₂-CH₃ | 1.40 - 1.60 | m | - |

| CH₃ | 0.90 - 1.00 | t | 7.0 - 7.5 |

Note: The data in this table is based on predictive models due to the absence of published experimental spectra for this specific compound. Actual values may vary.

Carbon-13 (¹³C) NMR Spectral Interpretation for Aromatic and Aliphatic Carbons

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

The aromatic region will show six signals, one for each carbon in the benzene ring. The carbons directly bonded to the electronegative bromine and fluorine atoms will have their signals shifted to lower fields. The carbon attached to the butoxy group will also be significantly affected. The remaining aromatic carbons will appear at chemical shifts typical for substituted benzene rings.

The aliphatic region will contain four signals corresponding to the four carbon atoms of the butoxy chain. Similar to the ¹H NMR spectrum, the carbon atom directly bonded to the oxygen will be the most deshielded. The terminal methyl carbon will appear at the highest field in this region. The chemical shifts of the carbons are influenced by their distance from the electronegative oxygen atom. docbrown.infodocbrown.info

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C-Br | 110 - 115 |

| Aromatic C-O | 155 - 160 |

| Aromatic C-F | 160 - 165 (d, ¹JCF ≈ 240-250 Hz) |

| Aromatic C-H | 115 - 130 |

| Aromatic C-H | 115 - 130 |

| Aromatic C-H | 115 - 130 |

| O-CH₂ | 68 - 72 |

| O-CH₂-CH₂ | 30 - 34 |

| CH₂-CH₃ | 18 - 22 |

| CH₃ | 13 - 15 |

Note: The data in this table is based on predictive models due to the absence of published experimental spectra for this specific compound. Actual values may vary. The carbon attached to fluorine will exhibit a large coupling constant (¹JCF).

Fluorine-19 (¹⁹F) NMR for Probing Fluorine Electronic Environment

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for studying fluorine-containing compounds. alfa-chemistry.comazom.com The ¹⁹F NMR spectrum of this compound is expected to show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides insight into the electronic environment of the fluorine atom. colorado.eduthermofisher.com The presence of the electron-donating butoxy group and the electron-withdrawing bromine atom on the same ring will influence the shielding of the fluorine nucleus. The signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons.

The predicted ¹⁹F chemical shift for this compound would be in the typical range for an aryl fluoride (B91410), anticipated between -110 and -125 ppm relative to CFCl₃.

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY) for Structural Connectivity

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms in a molecule. sdsu.edu

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For the butoxy chain, cross-peaks would be observed between the adjacent methylene groups (O-CH₂ and O-CH₂-CH₂, O-CH₂-CH₂ and CH₂-CH₃, and CH₂-CH₃ and CH₃). In the aromatic region, correlations between adjacent protons would help to confirm their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. columbia.edu The HSQC spectrum would show cross-peaks connecting each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. This would definitively assign the proton and carbon signals for each CH, CH₂, and CH₃ group in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of atoms. Cross-peaks are observed between protons that are close to each other in space, even if they are not directly bonded. This could be used, for example, to confirm the proximity of the O-CH₂ protons of the butoxy group to one of the aromatic protons, further solidifying the structural assignment.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental composition. rsc.org For this compound, the molecular formula is C₁₀H₁₂BrFO. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 1:1 ratio), due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z for C₁₀H₁₂⁷⁹BrFO | Calculated m/z for C₁₀H₁₂⁸¹BrFO |

| [M]⁺ | 246.0079 | 248.0059 |

Note: The data in this table is based on theoretical calculations for the specified molecular formula.

The observation of a molecular ion peak with this precise mass and isotopic distribution in an HRMS experiment would provide strong evidence for the proposed molecular formula of this compound.

Comprehensive Spectroscopic and Crystallographic Analysis of this compound Remains Elusive

A thorough investigation into the scientific literature and chemical databases for comprehensive spectroscopic and crystallographic data on the compound this compound has revealed a significant lack of available information. Despite extensive searches for detailed experimental data pertaining to its mass spectrometry, vibrational (infrared and Raman) spectroscopy, ultraviolet-visible spectroscopy, and X-ray crystallography, no specific research findings or detailed datasets for this particular molecule could be retrieved.

The inquiry sought to construct a detailed profile of this compound, focusing on the elucidation of its chemical structure and properties through established analytical techniques. The intended article was to be structured around the following key analytical methods:

Mass Spectrometry , with a focus on the analysis of fragmentation pathways to confirm the molecular structure.

Vibrational Spectroscopy , including both Infrared (IR) and Raman spectroscopy, to identify characteristic functional group vibrations and complementary vibrational modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy , to study electronic transitions, particularly in the context of potential conjugated systems within the molecule.

X-ray Crystallography , to determine the precise solid-state molecular geometry and conformation.

Unfortunately, the search for primary and secondary sources did not yield any specific experimental data that would allow for a detailed discussion and the creation of data tables for any of the above-listed analytical sections. While information exists for structurally similar compounds, such as other isomers of bromo-butoxy-fluorobenzene or related halogenated aromatic ethers, the strict focus on this compound precludes the use of such data.

This absence of information suggests that this compound may be a novel compound, a research chemical with limited public data, or a compound that has not been the subject of comprehensive spectroscopic and crystallographic characterization in published literature. Therefore, the generation of a scientifically accurate and detailed article based on the requested outline is not possible at this time.

Theoretical and Computational Chemistry Studies on 1 Bromo 2 Butoxy 5 Fluorobenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in modern chemistry for providing insights into molecular systems at the electronic level. For a molecule like 1-Bromo-2-butoxy-5-fluorobenzene, these methods can elucidate its three-dimensional structure, stability, and the distribution of electrons, which in turn governs its chemical behavior.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for determining the equilibrium geometry of molecules like this compound. The process of geometry optimization involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this molecule, a key aspect would be to determine the preferred conformation of the flexible butoxy group relative to the benzene (B151609) ring.

Furthermore, DFT calculations can map out the energy landscape, identifying transition states and reaction pathways. This would be crucial for predicting the outcomes of chemical reactions involving this compound. For instance, in studying its potential for further electrophilic aromatic substitution, DFT could model the intermediates and transition states for substitution at the available positions on the ring, thus predicting the most likely products.

Table 1: Illustrative DFT-Calculated Geometric Parameters for this compound

Disclaimer: The following data is illustrative and based on expected values from related structures, as specific computational studies on this compound are not publicly available.

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C-F Bond Length | ~1.36 Å |

| C-O Bond Length | ~1.37 Å |

| O-C(butyl) Bond Length | ~1.43 Å |

| Dihedral Angle (C-C-O-C) | Conformation dependent |

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory and can provide very accurate energetic predictions. ias.ac.in While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be employed to refine the energies obtained from DFT.

For this compound, high-accuracy ab initio calculations could provide a precise determination of its heat of formation, ionization potential, and electron affinity. These fundamental thermodynamic properties are essential for understanding its stability and behavior in various chemical environments. Such calculations are also the gold standard for benchmarking the results from more approximate methods like DFT. nih.govresearchgate.netaps.org

The Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. nih.gov It is calculated from the electron density and represents the electrostatic interaction energy between the molecule and a positive point charge at any given location. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack. walisongo.ac.idnih.gov

For this compound, an MESP analysis would reveal:

A region of negative potential associated with the lone pairs of the oxygen atom in the butoxy group, making it a potential site for protonation or interaction with Lewis acids.

Negative potential above and below the plane of the benzene ring, characteristic of aromatic systems.

The influence of the electron-withdrawing bromo and fluoro substituents, which would create regions of more positive potential on the ring, particularly at the carbon atoms to which they are attached. walisongo.ac.idaps.orgdtic.mil

The interplay of the electron-donating butoxy group and the electron-withdrawing halogens would create a nuanced MESP map, indicating the most probable sites for electrophilic aromatic substitution.

Investigation of Aromaticity and Substituent Effects

The substitution pattern on the benzene ring of this compound significantly influences its aromatic character and electronic properties.

Aromaticity is a key concept in understanding the stability and reactivity of benzene derivatives. It can be quantified using various computational indices.

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the degree of bond length equalization in the ring. A value of 1 indicates a fully aromatic system like benzene, while values less than 1 suggest a deviation from perfect aromaticity. For this compound, the presence of three different substituents would likely lead to some bond length alternation, resulting in a HOMA value slightly less than 1. nih.govresearchgate.netresearchgate.net

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion for aromaticity is calculated by placing a "ghost" atom at the center of the ring. A negative NICS value indicates a diatropic ring current, which is a hallmark of aromaticity. The magnitude of the negative value is proportional to the degree of aromaticity. It is expected that this compound would exhibit a significant negative NICS value, confirming its aromatic character. nih.govresearchgate.netresearchgate.net

Table 2: Predicted Aromaticity Indices for this compound

Disclaimer: These values are qualitative predictions based on trends observed in related substituted benzenes.

| Index | Predicted Value/Range | Interpretation |

|---|---|---|

| HOMA | 0.98 - 0.99 | Slightly reduced aromaticity compared to benzene. |

| NICS(0) | -8 to -10 ppm | Significant aromatic character. |

| NICS(1) | -10 to -12 ppm | Significant aromatic character (less influenced by sigma electrons). |

The electronic properties of this compound are determined by the interplay of inductive and resonance effects of its substituents.

Bromo Group: The bromine atom is more electronegative than carbon, so it exerts an electron-withdrawing inductive effect (-I). It also has lone pairs that can be donated to the ring via resonance (+R), but for halogens, the -I effect generally outweighs the +R effect.

Fluoro Group: Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I). Similar to bromine, it has a resonance electron-donating effect (+R), which is weaker than its inductive effect.

Butoxy Group: The oxygen atom in the butoxy group is more electronegative than carbon, resulting in a -I effect. However, the lone pairs on the oxygen atom lead to a strong electron-donating resonance effect (+R), which typically dominates over its inductive effect.

Modeling of Non-Covalent Interactions

Halogen Bonding and its Role in Intermolecular Associations

No research data is available.

Dispersion and Electrostatic Contributions to Molecular Interactions

No research data is available.

Prediction of Spectroscopic Parameters

Computational NMR Chemical Shift Prediction

No research data is available.

Theoretical Vibrational Frequency Analysis (IR and Raman)

No research data is available.

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 2 Butoxy 5 Fluorobenzene

Cross-Coupling Reactions Involving the Bromine Moiety

The bromine atom in 1-Bromo-2-butoxy-5-fluorobenzene serves as a versatile handle for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

The Suzuki-Miyaura coupling is a powerful method for creating C-C bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. While direct examples for this compound are not extensively documented in readily available literature, the synthesis of analogous fluorinated biphenyl (B1667301) compounds strongly suggests its utility in such reactions. nih.govnih.govresearchgate.net The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the biphenyl product and regenerate the catalyst. nih.gov

The synthesis of various fluorinated biphenyls has been successfully achieved with high yields using Suzuki-Miyaura coupling, highlighting the robustness of this method for related substrates. nih.govresearchgate.net For instance, the coupling of fluorinated aryl bromides with different boronic acids is a common strategy. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Fluorinated Aryl Bromides

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |

| Substituted Bromo-fluoro-benzene | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | Good to Excellent |

| Tetrafluoroiodobenzene | Various arylboronic acids | Pd catalyst | K₃PO₄ | THF/H₂O | Not specified |

This table represents typical conditions for similar reactions, as specific data for this compound is not explicitly detailed in the provided search results. The yields are generally reported as "good to excellent" for analogous transformations. nih.gov

The Buchwald-Hartwig amination is a key method for the formation of C-N bonds, involving the palladium-catalyzed reaction of an aryl halide with an amine in the presence of a base. This reaction is instrumental in synthesizing arylamines, which are prevalent in pharmaceuticals and material science. While specific studies on the Buchwald-Hartwig amination of this compound are not readily found, the successful amination of other bromo- and chloro-substituted aromatic compounds provides a strong basis for its expected reactivity. researchgate.net

The reaction mechanism is believed to proceed through a catalytic cycle similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of ligand on the palladium catalyst is crucial for achieving high yields and broad substrate scope.

Table 2: General Conditions for Buchwald-Hartwig Amination of Aryl Halides

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent |

| Secondary/Tertiary Alkyl Bromides | Benzophenone imines | Pd / Cy₂t-BuP | Not specified | Not specified |

| 4-chloroaniline | Fluorinated phenyl boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | DMF |

This table illustrates general conditions for similar reactions, as specific data for this compound is not explicitly available in the provided search results. nih.govresearchgate.net

Beyond Suzuki-Miyaura and Buchwald-Hartwig reactions, the bromine atom of this compound is amenable to other important cross-coupling reactions.

The Heck reaction allows for the formation of a C-C bond between an aryl halide and an alkene. mdpi.com The synthesis of fluorinated biphenyl and polyphenyl compounds often utilizes Heck-type reactions. nih.gov

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex, to form a C-C bond. This reaction is known for its high functional group tolerance. nih.gov

The Sonogashira coupling is used to form a C-C bond between an aryl halide and a terminal alkyne, employing a palladium catalyst and a copper co-catalyst. This reaction is valuable for the synthesis of aryl alkynes. While no direct examples with this compound were found, palladium-catalyzed reactions of alkynyl bromides with alkenes have been reported, indicating the potential for related transformations. rsc.org

Nucleophilic Aromatic Substitution (SNAr) Pathways

The fluorine atom on the benzene (B151609) ring of this compound plays a crucial role in activating the molecule towards nucleophilic aromatic substitution (SNAr).

In SNAr reactions, a nucleophile replaces a leaving group on an aromatic ring. This process is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. The fluorine atom, being highly electronegative, can activate the aromatic ring for nucleophilic attack, particularly at the carbon atom to which it is attached.

The general mechanism involves the addition of the nucleophile to the aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized, and the presence of the electron-withdrawing fluorine atom helps to stabilize this charge, thereby lowering the activation energy of the reaction. Finally, the leaving group is expelled, and the aromaticity of the ring is restored.

The regioselectivity of SNAr reactions on this compound will be dictated by the relative activating and directing effects of the substituents. The fluorine atom strongly activates the para position (relative to itself) for nucleophilic attack. Therefore, it is expected that nucleophiles will preferentially substitute the bromine atom, which is para to the fluorine. The butoxy group, being an electron-donating group, would generally deactivate the ring towards nucleophilic attack, but its influence is likely overcome by the strong activating effect of the fluorine atom.

Common nucleophiles used in SNAr reactions include alkoxides, amines, and thiols. The specific reaction conditions, such as the nature of the nucleophile, solvent, and temperature, will influence the outcome and efficiency of the substitution. While specific examples for this compound are not detailed in the provided search results, the principles of SNAr on fluorinated aromatic compounds are well-established.

Formation and Reactivity of Aryl Organometallic Reagents

The presence of a carbon-bromine bond in this compound makes it a prime candidate for the generation of aryl organometallic reagents. These reagents, in which a carbon atom of the aromatic ring is bonded to a metal, are powerful nucleophiles and are widely employed in the formation of new carbon-carbon and carbon-heteroatom bonds.

Generation of Aryllithium and Grignard Reagents from this compound

The conversion of this compound into its corresponding aryllithium or Grignard reagent is a fundamental transformation that dramatically inverts the polarity of the substituted carbon atom, turning it from an electrophilic site into a potent nucleophilic center.

Aryllithium Reagents: The generation of 4-butoxy-3-fluoro-phenyllithium can be readily achieved through halogen-metal exchange by treating this compound with an organolithium reagent, typically n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) in an ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. The reaction is generally fast and efficient. The butoxy group, being ortho to the bromine, may exert a mild directing effect, and its electronic and steric bulk can influence the stability and reactivity of the resulting aryllithium species.

Grignard Reagents: The corresponding Grignard reagent, 4-butoxy-3-fluorophenylmagnesium bromide, can be prepared by the reaction of this compound with magnesium metal in a suitable ether solvent. libretexts.orgleah4sci.com This reaction involves the insertion of magnesium into the carbon-bromine bond. The initiation of this reaction can sometimes be challenging and may require activation of the magnesium surface with reagents like iodine or 1,2-dibromoethane (B42909). leah4sci.com The resulting Grignard reagent is a valuable nucleophile, albeit generally less reactive than its aryllithium counterpart.

| Reagent Type | Method of Generation | Typical Conditions |

|---|---|---|

| Aryllithium | Halogen-metal exchange | n-BuLi or t-BuLi, THF, -78 °C |

| Grignard | Reaction with magnesium | Mg, THF or Et₂O, reflux |

Applications in Subsequent Carbon-Carbon and Carbon-Heteroatom Bond Formations

Once formed, the aryllithium and Grignard reagents derived from this compound serve as powerful intermediates for constructing more complex molecules.

Carbon-Carbon Bond Formation: These organometallic reagents readily participate in reactions with a wide array of electrophiles to form new carbon-carbon bonds. For instance, they can react with aldehydes and ketones to produce secondary and tertiary alcohols, respectively. masterorganicchemistry.comyoutube.com Carboxylation with carbon dioxide yields the corresponding benzoic acid derivative. masterorganicchemistry.com Furthermore, these reagents can be used in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, to form biaryl compounds or to introduce alkyl or alkenyl substituents.

Carbon-Heteroatom Bond Formation: Besides forming carbon-carbon bonds, these organometallic intermediates can also be used to create bonds between the aromatic ring and various heteroatoms. Reaction with electrophilic sources of halogens (e.g., I₂, Br₂) can introduce a different halogen onto the ring. Trapping with sulfur or selenium electrophiles can lead to the formation of thioethers or selenoethers. Similarly, reactions with chlorosilanes or other silyl (B83357) electrophiles provide a route to arylsilanes.

| Electrophile | Product Type |

|---|---|

| Aldehyde/Ketone | Secondary/Tertiary Alcohol |

| Carbon Dioxide | Carboxylic Acid |

| Organoborane (in Suzuki coupling) | Biaryl |

| Alkyl Halide (in Negishi coupling) | Alkylated Arene |

| Disulfides | Thioether |

| Chlorotrimethylsilane | Arylsilane |

Generation and Trapping of Benzyne (B1209423) Intermediates

The ortho-disubstituted pattern of a bromine and a fluorine atom on the benzene ring of this compound makes it an excellent precursor for the generation of a highly reactive intermediate known as a benzyne.

Mechanisms of Benzyne Formation from Ortho-Disubstituted Aryl Halides

Benzyne intermediates are typically generated from ortho-dihaloaromatics through an elimination reaction. In the case of this compound, treatment with a strong base or a low-valent metal can induce the formation of 4-butoxy-5-fluorobenzyne.

One common method involves the use of a strong base, such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA), which deprotonates the ring at the position ortho to the fluorine, followed by the elimination of lithium bromide. However, a more convenient and widely used method for generating benzynes from ortho-bromo-fluoro precursors is the reaction with magnesium metal. ucalgary.castackexchange.com In this process, the initially formed Grignard reagent can undergo a spontaneous elimination of magnesium bromide fluoride (B91410) to generate the benzyne. stackexchange.com The butoxy group at the 4-position and the fluoro group at the 5-position of the resulting benzyne will influence its subsequent reactivity.

Diels-Alder Reactions with Benzyne Derived from this compound

Benzynes are exceptionally reactive dienophiles in Diels-Alder reactions due to the high strain of the formal triple bond within the aromatic ring. ucalgary.cawikipedia.org The benzyne generated from this compound can be trapped in situ with a variety of dienes to produce highly functionalized, fused bicyclic systems.

A classic example of a benzyne trapping agent is furan, which would react with 4-butoxy-5-fluorobenzyne to yield a dihydro-epoxynaphthalene derivative. stackexchange.com Similarly, cyclopentadiene (B3395910) can be used to form a dihydro-methanonaphthalene adduct. These Diels-Alder reactions are [4+2] cycloadditions and provide a powerful tool for the rapid construction of complex polycyclic frameworks. wikipedia.org The regioselectivity of the cycloaddition can be influenced by the electronic nature of the substituents on the benzyne.

| Diene | Product of Diels-Alder Reaction |

|---|---|

| Furan | Dihydro-epoxynaphthalene derivative |

| Cyclopentadiene | Dihydro-methanonaphthalene derivative |

| Anthracene | Triptycene derivative |

Exploration of Radical Reactions

While ionic reactions involving organometallic and benzyne intermediates are the most explored pathways for this compound, the potential for radical reactivity should also be considered. Aromatic halides can participate in radical reactions under specific conditions, typically involving radical initiators or photolysis.

For instance, under conditions that favor homolytic cleavage of the carbon-bromine bond, such as high temperatures or UV irradiation in the presence of a radical initiator, a 4-butoxy-3-fluorophenyl radical could be generated. This radical could then participate in a variety of transformations, including hydrogen atom abstraction, addition to multiple bonds, or participation in radical-mediated cross-coupling reactions. However, the selective generation and control of such radical species in the presence of other reactive sites on the molecule can be challenging. Reactions involving radical substitution on the butoxy side chain, particularly at the benzylic-like position adjacent to the oxygen, could also be envisioned under appropriate free-radical conditions. ucalgary.castudymind.co.uk

Precursor in the Synthesis of Bioactive Molecules and Pharmaceutical Leads

The presence of bromine, fluorine, and a butoxy group on the benzene ring of this compound makes it a promising starting material for the synthesis of novel therapeutic agents. The strategic placement of these functional groups allows for a variety of chemical modifications, which is a key aspect in the design of new drugs.

In the realm of medicinal chemistry, the fluorophenyl moiety is a common feature in many successful drugs. The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, which can lead to better absorption and distribution in the body. The bromo-substituent on the aromatic ring serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are fundamental in modern drug discovery for constructing complex molecular architectures.

The butoxy group can also influence the pharmacokinetic profile of a potential drug molecule by modulating its solubility and ability to cross cell membranes. Researchers could utilize this compound as a scaffold to build a library of compounds for screening against various biological targets. For instance, it could be a precursor for inhibitors of enzymes such as kinases or proteases, which are often implicated in diseases like cancer and viral infections.

Structure-Activity Relationship (SAR) studies are crucial for optimizing a lead compound into a viable drug candidate. By systematically modifying the structure of a molecule and observing the effect on its biological activity, chemists can identify the key features responsible for its therapeutic action.

Derivatives of this compound could be synthesized to probe the SAR of a particular pharmacophore. For example, the bromine atom could be replaced with a variety of other functional groups to explore the impact of different substituents at that position. Similarly, the butoxy chain could be lengthened, shortened, or branched to fine-tune the molecule's properties. The fluorine atom's position is fixed, providing a constant element to understand the role of the other modifications.

Table 1: Hypothetical SAR Study of this compound Derivatives

| Compound | Modification from Parent Compound | Predicted Biological Effect |

| Derivative A | Replacement of Bromine with a Phenyl group | Altered steric and electronic properties, potentially leading to a change in target binding affinity. |

| Derivative B | Shortening of the butoxy chain to an ethoxy group | Increased hydrophilicity, which may affect cell permeability and solubility. |

| Derivative C | Introduction of a hydroxyl group on the butoxy chain | Potential for new hydrogen bonding interactions with the biological target, possibly increasing potency. |

| Derivative D | Isomeric rearrangement of the butoxy group to a sec-butoxy or tert-butoxy group | Altered lipophilicity and metabolic stability, which could impact the pharmacokinetic profile. |

This table is illustrative and based on general principles of medicinal chemistry, as no specific biological activity data for derivatives of this compound is publicly available.

Building Block for Agrochemicals and Specialty Chemicals

The structural motifs present in this compound are also relevant to the agrochemical industry. Fluorinated organic compounds are known to exhibit potent herbicidal, insecticidal, and fungicidal activities. The combination of a bromo and a fluoro substituent on the benzene ring could be a key feature in the design of new crop protection agents.

In the realm of specialty chemicals, this compound could serve as an intermediate for the synthesis of dyes, pigments, or other functional organic molecules where the specific substitution pattern imparts desirable properties such as color, stability, or specific reactivity.

Application in Materials Science

The unique combination of a heavy atom (bromine) and a highly electronegative atom (fluorine) on an aromatic core makes this compound a candidate for applications in materials science.

Fluorinated polymers are known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. While there is no specific data on the use of this compound as a monomer, its structure suggests potential. The bromine atom could be utilized in polymerization reactions, such as polycondensation or cross-coupling polymerization, to incorporate the fluorinated butoxy-benzene unit into a polymer backbone.

The resulting fluorinated polymers could exhibit interesting properties for applications in high-performance coatings, membranes, or electronic materials. The butoxy group could impart some flexibility and solubility to the polymer, making it more processable.

The rigid aromatic core of this compound, combined with the flexible butoxy chain, is a structural feature often found in liquid crystalline molecules. Liquid crystals are materials that exhibit properties between those of a conventional liquid and a solid crystal. They are widely used in display technologies.

While it is not confirmed whether this compound itself exhibits liquid crystalline properties, it could serve as a building block for more complex liquid crystalline molecules. The bromine atom could be used to link this core to other mesogenic (liquid crystal-forming) units, and the butoxy and fluoro substituents would influence the resulting material's mesophase behavior, such as the temperature range over which it exhibits liquid crystalline properties.

Q & A

Basic: How can researchers optimize the synthesis of 1-Bromo-2-butoxy-5-fluorobenzene to maximize yield and purity?

Answer:

Optimization involves selecting appropriate halogenation and etherification conditions. For bromination, electrophilic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeBr₃) is common. The butoxy group can be introduced via nucleophilic aromatic substitution (SNAr) using potassium tert-butoxide or sodium hydride as a base to activate the aryl fluoride. Key parameters include:

- Temperature control : Maintain 0–5°C during bromination to minimize side reactions.

- Solvent selection : Use polar aprotic solvents like DMF or DMSO for SNAr reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

A combination of techniques ensures accurate structural elucidation:

- ¹H/¹³C NMR : Identify substitution patterns (e.g., splitting of aromatic protons due to bromine and fluorine). Fluorine’s deshielding effect shifts signals downfield.

- 19F NMR : Confirms the presence and position of fluorine.

- GC-MS or HRMS : Validates molecular weight (C₁₀H₁₁BrFO, MW 245.09 g/mol) and detects isotopic patterns from bromine .

- IR Spectroscopy : Detects C-Br (~600 cm⁻¹) and C-O-C (1100–1250 cm⁻¹) stretches.

Advanced: How can conflicting spectroscopic data be resolved when synthesizing halogenated aromatic ethers like this compound?

Answer:

Contradictions often arise from impurities or overlapping signals. Strategies include:

- 2D NMR (COSY, HSQC) : Resolves overlapping peaks and assigns coupling pathways.

- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values.

- Alternative techniques : X-ray crystallography (if crystals are obtainable) or LC-MS to verify molecular identity.

- Statistical validation : Use multivariate analysis to assess reproducibility across multiple batches .

Advanced: What strategies are recommended for incorporating this compound into multi-step syntheses of complex organic molecules?

Answer:

The compound serves as a versatile building block:

- Suzuki-Miyaura coupling : React with boronic acids (e.g., aryl or heteroaryl) to form biaryl structures. Use Pd(PPh₃)₄ and Na₂CO₃ in THF/water .

- Protecting group chemistry : The butoxy group can act as a temporary protecting group for hydroxyl functionalities.

- Late-stage functionalization : Introduce additional substituents via directed ortho-metalation (e.g., using LDA or s-BuLi) .

Safety: What safety protocols are critical when handling brominated aromatic compounds such as this compound?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.

- Storage : Keep in amber glass bottles under inert gas (N₂/Ar) to prevent degradation.

- Waste disposal : Neutralize brominated waste with sodium thiosulfate before disposal.

- Emergency measures : In case of skin contact, rinse with water for 15 minutes and consult SDS for specific antidotes .

Advanced: How can researchers address low reactivity in nucleophilic substitution reactions involving this compound?

Answer:

Low reactivity may stem from steric hindrance or electron-donating effects of substituents. Mitigation strategies:

- Activating groups : Introduce electron-withdrawing groups (e.g., nitro) meta to the reaction site.

- Microwave-assisted synthesis : Enhance reaction rates by applying controlled microwave irradiation.

- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity .

Basic: What chromatographic methods are suitable for separating this compound from byproducts?

Answer:

- Normal-phase HPLC : Use a silica column with isocratic elution (hexane:ethyl acetate = 9:1).

- Reverse-phase HPLC : C18 column with acetonitrile/water (70:30) mobile phase.

- TLC monitoring : Spot development in hexane:ethyl acetate (8:2) with UV visualization at 254 nm .

Advanced: What computational tools can predict the reactivity of this compound in cross-coupling reactions?

Answer:

- DFT calculations : Software like Gaussian or ORCA predicts frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity.

- Docking studies : Evaluate steric compatibility with palladium catalysts using AutoDock Vina.

- Reaction databases : Reaxys or SciFinder provide precedent reactions for analogous substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.